Demonstrated Prevalance Across Global Manufacturing Sites: A Critical Process Marker
Trimethoprim Impurity F has been identified as a significant, recurring process impurity across a broad sampling of Trimethoprim manufacturers. A multi-lot study (n=22) from 5 manufacturers across 3 countries (China, Israel, and the USA) found this impurity present at significant levels in 77% of tested lots (17 out of 22) [1]. This contrasts with many other listed impurities which may be process-specific or not widely present.
| Evidence Dimension | Occurrence frequency in commercial Trimethoprim drug substance batches |
|---|---|
| Target Compound Data | Detected in 17 of 22 lots (77%) tested, with total impurity concentrations in the range of 0.1-2.1%. |
| Comparator Or Baseline | Other identified impurity (2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine) - occurrence data provided as co-identified. |
| Quantified Difference | Presence rate of 77% across a global manufacturer set. |
| Conditions | Analysis of 22 lots from 5 manufacturers in 3 countries using HPLC, APCI-LC/MS and NMR [1]. |
Why This Matters
Procurement of this specific impurity reference is essential because it is a high-probability contaminant in Trimethoprim API, making its accurate quantification a universal requirement for quality control, unlike less common impurities.
- [1] Lehr, G. J., et al. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 373-389. View Source
